N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features both benzimidazole and benzothiazole moieties. These structures are known for their diverse biological activities and are often found in pharmaceutical and agrochemical applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole and benzothiazole intermediates. These intermediates are then coupled through a series of reactions involving amide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step usually involves purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor proteins, modulating their signaling pathways. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Benzothiazole derivatives: Often used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
What sets N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide apart is its combined structural features of both benzimidazole and benzothiazole, which may confer unique biological activities and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS/c26-21(14-7-10-18-19(11-14)27-12-22-18)23-15-8-5-13(6-9-15)20-24-16-3-1-2-4-17(16)25-20/h1-12H,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJRZXWSDYGTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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